N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide
Description
Properties
CAS No. |
88660-74-6 |
|---|---|
Molecular Formula |
C15H11ClN4O |
Molecular Weight |
298.73 g/mol |
IUPAC Name |
N'-(3-chloroquinoxalin-2-yl)oxybenzenecarboximidamide |
InChI |
InChI=1S/C15H11ClN4O/c16-13-15(19-12-9-5-4-8-11(12)18-13)21-20-14(17)10-6-2-1-3-7-10/h1-9H,(H2,17,20) |
InChI Key |
LMRQKWAPFVHEFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC2=NC3=CC=CC=C3N=C2Cl)N |
Origin of Product |
United States |
Biological Activity
N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse scientific literature.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of chloroquinoline have been demonstrated to possess significant antifungal and antibacterial properties. In one study, compounds derived from chloroquinoline were tested against several bacterial strains, including Bacillus subtilis and Escherichia coli, showing promising results in inhibiting bacterial growth .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type | Target Organisms |
|---|---|---|---|
| Compound A | 50 | Antifungal | Candida albicans |
| This compound | TBD | TBD | TBD |
| Compound B | 94.2 | Antibacterial | Bacillus subtilis |
Anticancer Activity
The anticancer potential of compounds similar to this compound has also been explored. Studies indicate that certain derivatives show selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .
Table 2: Cytotoxicity Profiles of Related Compounds
| Compound Name | IC50 (µM) | Cell Line Tested | Selectivity Index (Normal/Cancer) |
|---|---|---|---|
| Compound C | 20 | HeLa (cervical) | 5 |
| This compound | TBD | TBD | TBD |
| Compound D | 15 | MCF7 (breast) | 4 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the quinoxaline or benzenecarboximidamide rings can significantly impact their efficacy. For example, the introduction of electron-donating groups has been shown to enhance antimicrobial activity, while certain substitutions can increase selectivity towards cancer cells .
Case Studies
- Antifungal Efficacy : In a study comparing various chloroquinoline derivatives, one compound demonstrated an IC50 value of 51.2 µM against Candida albicans, indicating strong antifungal properties compared to standard treatments .
- Antibacterial Screening : Another investigation revealed that several derivatives exhibited better antibacterial activity against Bacillus subtilis than traditional antibiotics like ciprofloxacin, highlighting their potential as new therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide with structurally related benzenecarboximidamide derivatives:
Key Observations :
- Quinoxaline vs. Alkylene Linkers: The quinoxaline substituent introduces a rigid, planar aromatic system, which may enhance DNA intercalation compared to flexible alkylene linkers in pentamidine derivatives .
Physicochemical Properties
Analysis: The quinoxaline group in the target compound likely reduces water solubility compared to pentamidine derivatives, which are formulated as sulfonate salts for improved solubility .
DNA Interaction
- Target Compound: The quinoxaline moiety may facilitate DNA intercalation, similar to ethidium bromide.
- Pentamidine Derivatives: Exhibit strong B-DNA binding via minor groove interactions. Compound 2 (butylene-linked) showed ΔG = -8.11 kcal/mol, outperforming standard pentamidine .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between 3-chloroquinoxalin-2-ol and a benzenecarboximidamide derivative. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
- Purification : Employ column chromatography followed by recrystallization in ethanol-water mixtures to achieve >95% purity. Monitor purity via HPLC with UV detection (λ = 254 nm) .
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 for quinoxaline:imidamide) and reaction temperature (80–100°C) to minimize side products .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Solubility : Test in water, ethanol, and DMSO using shake-flask methods. Preliminary data for analogs suggest low aqueous solubility (~1–5 mg/mL) but high solubility in DMSO (>50 mg/mL) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. Protect from light and moisture during storage .
- Spectroscopic Identification : Use FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (quinoxaline protons at δ 8.2–8.5 ppm) .
Advanced Research Questions
Q. What computational strategies are effective for predicting This compound's binding affinity to DNA targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with B-DNA. Analogous pentamidine derivatives (e.g., 4,4'-(butanediylbis(oxy))bis-benzenecarboximidamide) show binding energies of −8.11 kcal/mol, suggesting strong minor-groove binding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of DNA-ligand complexes. Monitor hydrogen bonding (e.g., between imidamide NH and DNA phosphate backbone) .
Q. How can factorial design improve experimental optimization for studying this compound’s anti-cancer activity?
- Methodological Answer :
- Variable Selection : Test factors like concentration (0.1–10 µM), exposure time (24–72 hours), and combination therapies (e.g., with cisplatin).
- Response Metrics : Measure IC₅₀ via MTT assays and apoptosis markers (caspase-3/7 activation). Use a 2³ factorial design to identify synergistic effects .
- Statistical Analysis : Apply ANOVA to distinguish significant factors (p < 0.05) and optimize dosing regimens .
Q. What mechanisms underlie potential contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Hypothesis Testing : Compare uptake efficiency (via LC-MS/MS quantification) in resistant vs. sensitive cell lines.
- Resistance Mechanisms : Screen for ABC transporter overexpression (e.g., P-gp) using qPCR. Co-administrate inhibitors (e.g., verapamil) to validate .
- Metabolic Profiling : Use LC-HRMS to identify metabolites (e.g., oxidative dechlorination products) that may reduce efficacy .
Theoretical and Methodological Frameworks
Q. How can researchers align studies of this compound with existing pharmacological theories?
- Methodological Answer :
- DNA-Intercalation Theory : Compare binding modes with ethidium bromide or doxorubicin using fluorescence displacement assays .
- Structure-Activity Relationships (SAR) : Modify the quinoxaline’s chloro-substituent to assess its role in cytotoxicity. Synthesize analogs with F/CH₃ substitutions and test against parental and mutant cell lines .
Q. What in silico-to-in vivo extrapolation (IVIVE) models are applicable for pharmacokinetic predictions?
- Methodological Answer :
- PBPK Modeling : Use GastroPlus or Simcyp to simulate oral bioavailability. Input parameters include logP (predicted ~2.5), solubility, and CYP450 metabolism rates .
- Toxicity Prediction : Apply ProTox-II to identify potential hepatotoxicity (e.g., mitochondrial dysfunction) and validate with in vitro hepatocyte assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
